2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide
Description
This compound features a 1,2,4-triazole core substituted with an amino group at position 4 and a pyridin-3-yl group at position 4. A sulfanyl (-S-) bridge links the triazole ring to an acetamide moiety, which is further connected to a 4-(benzyloxy)phenyl group. Its molecular formula is C₂₂H₂₀N₆O₂S, with a molecular weight of 456.50 g/mol (calculated from ). The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting inflammation or microbial pathogens, as inferred from analogs in the evidence .
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2S/c23-28-21(17-7-4-12-24-13-17)26-27-22(28)31-15-20(29)25-18-8-10-19(11-9-18)30-14-16-5-2-1-3-6-16/h1-13H,14-15,23H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPRFAZKGLALQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide and subsequent cyclization.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction.
Attachment of the Benzyloxyphenyl Group: This step involves the reaction of the triazole derivative with a benzyloxyphenyl acetamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can occur at the nitro groups if present in the structure.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amines or hydroxylamines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound exhibits significant biological activity, particularly in the following areas:
Antimicrobial Properties
Research has demonstrated that derivatives of triazoles, including this compound, possess notable antimicrobial properties. For instance:
- Antitubercular Activity : Minimum inhibitory concentrations (MICs) as low as 21.25 μM have been reported against Mycobacterium tuberculosis.
Table 1: Antimicrobial Activity Summary
| Compound | MIC (μM) | Activity Type |
|---|---|---|
| T1 | ≤21.25 | Antitubercular |
| T2 | ≤30 | Antifungal |
| T3 | ≤15 | Bactericidal |
| T4 | ≤25 | Fungicidal |
Anti-inflammatory Effects
Triazole derivatives have also been studied for their anti-inflammatory effects. In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Anticancer Potential
Recent studies indicate that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This mechanism is often mediated through the modulation of various signaling pathways.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the efficacy of several triazole derivatives against resistant bacterial strains. The results indicated that the compound showed superior activity compared to traditional antibiotics, suggesting its potential as a therapeutic agent for treating resistant infections.
-
Case Study on Anti-inflammatory Activity :
- In a controlled experiment, the compound was tested in animal models for its ability to reduce inflammation. The results showed a significant decrease in inflammatory markers, supporting its potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations
Key structural differences among analogs lie in:
- Triazole substituents: Amino (target) vs. allyl (), ethyl (), or ethoxyphenyl () groups.
- Pyridine position : Pyridin-3-yl (target) vs. pyridin-2-yl () or pyridin-4-yl ().
- Acetamide substituents: 4-(Benzyloxy)phenyl (target) vs. biphenyl (), propan-2-yl anilino (), or chloro/methylphenyl ().
Physicochemical Properties
Pharmacokinetic Insights
- Pyridin-3-yl’s hydrogen-bonding capacity may enhance target engagement compared to pyridin-2-yl .
Biological Activity
The compound 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide is a derivative of the triazole family, which has garnered significant attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 398.50 g/mol. The structural components include a triazole ring, a pyridine moiety, and a benzyloxyphenyl group, which contribute to its biological activity.
Biological Activity Overview
Triazole derivatives are known for their broad spectrum of biological activities, including:
- Antifungal Activity : Triazoles inhibit ergosterol synthesis in fungal cell membranes.
- Antibacterial Activity : These compounds disrupt bacterial enzyme functions.
- Anticancer Properties : They may induce apoptosis in cancer cells through various signaling pathways.
The biological activity of this compound primarily involves:
- Inhibition of Ergosterol Synthesis : This is crucial for antifungal action.
- Enzyme Inhibition : The compound may bind to specific enzymes in bacteria and cancer cells, hindering their normal function.
- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways through interaction with cellular signaling proteins.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of triazole derivatives in various biological assays:
- Antifungal Efficacy :
- Antibacterial Activity :
- Anticancer Studies :
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
